2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile
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Overview
Description
2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile is a heterocyclic compound that features a unique structure combining a thiopyrano ring with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile typically involves multicomponent reactions. One common method includes the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate. This reaction is often carried out under solvent-free conditions using catalysts such as nano-eggshell/Ti(IV), which provides mild conditions, short reaction times, and high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free conditions and the use of recyclable catalysts, are likely to be employed to ensure efficient and environmentally friendly production processes.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound has potential as a scaffold for the development of new pharmaceuticals due to its unique structure and potential biological activities.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: The compound may serve as a probe or ligand in biochemical studies to investigate enzyme functions or receptor interactions.
Mechanism of Action
The mechanism of action of 2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and thiopyrano moieties. These interactions can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-ol: This compound shares a similar core structure but with different substituents, leading to distinct chemical and biological properties.
Dihydropyrano[2,3-c]pyrazoles: These compounds have a similar pyrazole ring but differ in the nature of the fused ring system.
Uniqueness
2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile is unique due to its specific combination of a thiopyrano ring with a pyrazole moiety and a nitrile group. This unique structure provides distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H9N3S |
---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
2-methyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carbonitrile |
InChI |
InChI=1S/C8H9N3S/c1-11-8(4-9)6-5-12-3-2-7(6)10-11/h2-3,5H2,1H3 |
InChI Key |
JUFSUDJGMOGHJG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CSCCC2=N1)C#N |
Origin of Product |
United States |
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